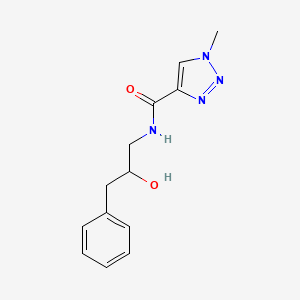

N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-17-9-12(15-16-17)13(19)14-8-11(18)7-10-5-3-2-4-6-10/h2-6,9,11,18H,7-8H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGAFPQMIKBSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (Cu(I)) to form the 1,2,3-triazole ring.

Attachment of the Phenylpropyl Side Chain: The phenylpropyl side chain can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the phenylpropyl group.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(2-oxo-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide.

Reduction: Formation of N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-amine.

Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxy and phenylpropyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected 1,2,3-Triazole-4-carboxamide Derivatives

*Calculated based on assumed molecular formula C₁₄H₁₈N₄O₂.

†Estimated from structural analogs.

Impact of Substituents on Properties

- Hydroxy Groups: The title compound’s 2-hydroxy-3-phenylpropyl side chain enables hydrogen bonding, which may enhance aqueous solubility compared to non-polar analogs like Compound II (oxazole substituent) .

- Heterocyclic Modifications: Compound III’s quinoline and morpholino groups likely improve solubility and conformational stability, while Compound II’s oxazole ring adds steric bulk .

Crystallographic and Intermolecular Interactions

Crystal structures of analogs (e.g., ZIPSEY, LELHOB) reveal diverse intermolecular interactions:

- Hydrogen Bonding : Compound I (ZIPSEY) forms intermolecular O–H···N and N–H···O bonds via its hydroxy and amide groups, stabilizing its lattice . The title compound’s hydroxy group may similarly contribute to crystal packing.

- π-π Stacking : Aromatic interactions in Compound II (LELHOB) arise from its phenyl and oxazole rings, which could enhance solid-state stability .

Biological Activity

N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound can be described by its chemical structure, which features a triazole ring—a five-membered heterocyclic compound that is known for its diverse biological activities. The presence of the carboxamide group enhances its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4O2 |

| Molecular Weight | 248.29 g/mol |

| CAS Number | [Not Available] |

| Melting Point | [Not Available] |

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. Research has shown that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various triazole derivatives, it was found that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cells. For instance, a related compound showed an IC50 of 1.1 μM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings:

A recent investigation highlighted that triazole derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL. This suggests a promising application in treating bacterial infections .

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : Triazoles are known to inhibit enzymes involved in DNA synthesis and repair.

- Induction of Apoptosis : Morphological changes indicative of apoptosis were observed in treated cancer cells, including membrane blebbing and chromatin condensation.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Anticancer | MCF-7 | 1.1 μM |

| Anticancer | HCT116 | 2.6 μM |

| Antimicrobial | Staphylococcus aureus | 0.5 - 5 µg/mL |

| Antimicrobial | Escherichia coli | 0.5 - 5 µg/mL |

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can structural purity be validated?

The synthesis of triazole carboxamides typically involves cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) followed by functional group modifications. For example, General Procedure B in outlines steps for coupling triazole intermediates with aromatic amines using activating agents like EDC·HCl and HOBt·H2O. Structural validation requires:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm regiochemistry (e.g., distinguishing 1,4- vs. 1,5-triazole isomers) and substitution patterns.

- HRMS : For molecular weight confirmation (e.g., resolving isotopic clusters).

- HPLC : To assess purity (>95% by area under the curve).

Reference methodologies from , and 13 provide detailed protocols for analogous compounds .

Q. What spectroscopic techniques are critical for characterizing the hydroxyl and phenylpropyl groups in this compound?

- <sup>1</sup>H NMR : The hydroxyl proton (2-hydroxy group) may appear as a broad singlet (~δ 4.5–5.5 ppm) and can be confirmed by deuterium exchange.

- NOESY/ROESY : To determine spatial proximity between the phenylpropyl chain and the triazole core.

- IR Spectroscopy : O–H stretching (~3200–3600 cm<sup>−1</sup>) and carbonyl (C=O) vibrations (~1650–1700 cm<sup>−1</sup>).

and highlight similar analyses for triazole derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the triazole-carboxamide moiety?

Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving regiochemical ambiguities. For example:

- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement ().

- ORTEP Visualization : To analyze anisotropic displacement parameters and hydrogen-bonding networks ().

Crystallization conditions (e.g., solvent mixtures, slow evaporation) must be optimized, as seen in and for related carboxamides .

Q. How do structural modifications (e.g., hydroxypropyl vs. alkyl chains) impact solubility and biological activity?

- Solubility : The 2-hydroxy-3-phenylpropyl group enhances hydrophilicity compared to alkyl chains, as observed in for analogous triazoles.

- Activity : Substituents influence target binding. For instance, shows that triazole-carboxamides with aryl groups exhibit anticancer activity via kinase inhibition.

Methodologically, compare LogP values (HPLC retention times) and perform docking studies (e.g., AutoDock Vina) to correlate structure-activity relationships (SAR) .

Q. How can conflicting NMR or crystallographic data be reconciled during structural elucidation?

- Case Study : If NMR suggests a 1,4-triazole but SC-XRD indicates 1,5-regioisomerism, re-examine coupling constants (JH4-H5 ~1–2 Hz for 1,4-triazoles vs. absence in 1,5-triazoles).

- Validation : Use computational tools (e.g., Gaussian for DFT-optimized structures) to simulate NMR spectra and compare with experimental data.

and emphasize iterative refinement in SHELXL and cross-validation with spectroscopic data .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during the coupling of bulky hydroxypropyl groups to the triazole core?

- Activating Agents : Replace EDC·HCl with T3P (propylphosphonic anhydride) for sterically hindered substrates.

- Solvent Optimization : Use DMF or DMA at elevated temperatures (50–60°C) to improve reaction kinetics.

and report >70% yields for similar carboxamide couplings under modified conditions .

Q. How can researchers address batch-to-batch variability in crystallinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.